molecular formula C12H19N3O3 B592184 tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1250996-70-3

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B592184
CAS No.: 1250996-70-3
M. Wt: 253.302
InChI Key: DBEVOASWYWQEFC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl ester group, a hydroxymethyl group, and a dihydroimidazo[1,2-a]pyrazine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This reaction typically requires the presence of a catalyst, such as iodine, and proceeds under mild conditions to yield the desired product in good yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazo[1,2-a]pyrazine core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent.

    Biological Research: The compound is used as a probe to study the molecular mechanisms of certain biological processes, such as enzyme inhibition and signal transduction.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS Number: 1250996-70-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and notable biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.3 g/mol
  • Boiling Point : 462.9 °C at 760 mm Hg
  • Flash Point : 233.7 °C

Synthesis

The synthesis of this compound involves the reaction of 7-tert-butyl-2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid with hydroxymethyl derivatives in the presence of lithium aluminum hydride in tetrahydrofuran. The yield reported is approximately 70% .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. For example, compounds with similar structures have demonstrated activity against various bacterial strains and fungi .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6. In a cytokine release assay, compounds with similar scaffolds showed IC50 values in the low micromolar range against these cytokines, indicating potential for anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazine derivatives is often influenced by their structural modifications. For instance:

  • The introduction of hydroxymethyl groups has been linked to enhanced bioactivity.
  • Variations in substituents on the pyrazine ring can significantly alter potency against specific biological targets.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased TNFα and IL-6 levels
CytotoxicitySelective cytotoxic effects on cancer cells

Case Studies

  • Study on Cytokine Inhibition :
    A recent study investigated the anti-inflammatory effects of various imidazo[1,2-a]pyrazine derivatives. This compound was found to significantly reduce TNFα production in LPS-stimulated THP-1 cells with an IC50 value around 0.1 µM .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound could enhance antimicrobial efficacy by up to threefold compared to unmodified counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step sequence involving:

  • Ugi reaction to form the imidazo[1,2-a]pyrazine scaffold.
  • Reduction using palladium on carbon (Pd/C) to hydrogenate intermediates.
  • HATU-mediated coupling with N-Boc-protected glycine or hydroxymethyl-containing reagents.
  • TFA-mediated deprotection to remove the Boc group .
    • Key Considerations : Reaction yields (e.g., 27–94%) depend on stoichiometry, solvent choice (e.g., DCM or MeOH), and purification methods (e.g., recrystallization with DCM/hexane) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., δ 7.72–7.71 ppm for aromatic protons, δ 4.28–3.98 ppm for dihydroimidazo protons) .
  • HRMS (ESI) : Validates molecular weight (e.g., M/Z = 380.4 for related analogs) .
  • Elemental Analysis : Ensures purity and stoichiometric ratios (e.g., % C, H, N within 0.1% of theoretical values) .

Q. How do structural modifications (e.g., hydroxymethyl vs. fluorophenyl groups) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Fluorophenyl substitutions in analogs show improved anti-malarial activity (IC50: 20–200 nM in P. falciparum strains 3D7/W2), while hydroxymethyl groups may enhance solubility or metabolic stability .
  • Experimental Design : Compare IC50 values of derivatives in parallel assays (e.g., 3D7 vs. W2 strains) to identify substituent-dependent trends .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this scaffold?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • Optical Rotation/Polarimetry : Validates enantiomeric excess (ee) post-synthesis.
  • Stereochemical Impact : For example, (R)- vs. (S)-configurations in analogs result in IC50 differences (e.g., 70 nM vs. 110 nM in W2 strain) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy for analogs?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma stability, and metabolic clearance (e.g., CYP450 assays).
  • Tissue Distribution Studies : Use radiolabeled analogs to assess penetration into target tissues (e.g., liver for anti-malarials).
  • Resistance Testing : Evaluate cross-resistance in drug-resistant parasite strains (e.g., W2 vs. 3D7) .

Q. What strategies improve regioselectivity in spirocyclic or iodinated derivatives of this scaffold?

  • Methodological Answer :

  • Directed Metalation : Use iodine as a directing group for functionalization (e.g., tert-butyl 2’-iodo derivatives ).
  • Spirocyclization : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor 6-membered ring formation over side products .

Q. How can computational modeling guide reaction design for novel analogs?

  • Methodological Answer :

  • DFT Calculations : Predict transition states and regioselectivity in coupling reactions (e.g., HATU-mediated amide bond formation).
  • Molecular Dynamics : Simulate binding interactions with biological targets (e.g., P. falciparum enzymes) to prioritize substituents .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVOASWYWQEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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